

The Transient Gateway: A Technical Guide to 1,3-Dioxan-2-ol

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Compound of Interest

Compound Name: 1,3-Dioxan-2-ol

CAS No.: 67842-74-4

Cat. No.: B14474135

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Executive Summary & Chemical Identity[1]

1,3-Dioxan-2-ol (CAS: 67842-74-4) is a cyclic hemi-orthoester (or cyclic hemiacetal of formic acid) that occupies a critical, albeit transient, position in physical organic chemistry. Unlike stable commodity chemicals, it exists primarily as a reactive intermediate in the hydrolysis of orthoesters and acetals. Its "discovery" is not tied to a single isolation event but rather to the mechanistic elucidation of tetrahedral intermediates in ester and amide hydrolysis—a field pioneered by researchers like Pierre Deslongchamps.

In modern contexts, it has re-emerged as a specific degradation product in the advanced oxidation of organophosphate pesticides (e.g., Diazinon), serving as a marker for ring-cleavage pathways in wastewater treatment.

Property	Data
IUPAC Name	1,3-Dioxan-2-ol
CAS Number	67842-74-4
Molecular Formula	C ₄ H ₈ O ₃
Molecular Weight	104.10 g/mol
Chemical Class	Cyclic Hemiacetal / Hemioorthoester
Precursor	1,3-Propanediol + Formic Acid (Equilibrium)
Key Characteristic	Unstable intermediate; subject to stereoelectronic control (Anomeric Effect)

The "Discovery": Elucidating the Tetrahedral Intermediate

The discovery of **1,3-dioxan-2-ol** is fundamentally a story of mechanistic validation. In the mid-20th century, physical organic chemists postulated the existence of tetrahedral intermediates to explain the kinetics of ester hydrolysis. **1,3-Dioxan-2-ol** represents a stabilized form of such an intermediate, trapped within a six-membered ring.

The Deslongchamps Era (1970s)

The most authoritative grounding for the behavior of 2-hydroxy-1,3-dioxanes comes from the work of Pierre Deslongchamps on stereoelectronic effects. His research demonstrated that the breakdown of hemi-orthoesters (like **1,3-dioxan-2-ol**) is controlled by the orientation of lone pair orbitals on the oxygen atoms—a phenomenon known as the Anomeric Effect.

- The Insight: Hydrolysis of cyclic orthoesters (e.g., 2-methoxy-1,3-dioxane) proceeds through a cyclic oxocarbenium ion, which is then hydrated to form **1,3-dioxan-2-ol**.
- The Proof: While difficult to isolate due to rapid ring opening to 3-hydroxypropyl formate, its existence was confirmed via kinetic studies and low-temperature NMR in superacidic media, validating the pathway: Orthoester

Carbenium Ion

Hemioorthoester (**1,3-dioxan-2-ol**)

Ester.

Modern Environmental Discovery (2010s-Present)

In the 21st century, **1,3-dioxan-2-ol** was identified as a distinct degradation byproduct of Diazinon (an organophosphate insecticide) during electrochemical oxidation processes. High-resolution mass spectrometry (LC-MS/GC-MS) detected the molecule as a fragment resulting from the oxidative cleavage and rearrangement of the pyrimidine/phospho-ester scaffold in aqueous media.

Synthesis & Formation Pathways[2][3]

Because **1,3-dioxan-2-ol** is a hemiacetal, it is rarely "synthesized" for shelf storage. Instead, it is generated in situ.

Pathway A: Hydrolysis of Cyclic Orthoesters (Laboratory Standard)

This is the primary method for generating **1,3-dioxan-2-ol** for mechanistic study.

- Precursor: 2-Methoxy-1,3-dioxane (or 2-ethoxy).
- Reagent: Dilute aqueous acid (HCl or H₂SO₄).
- Mechanism: Protonation of the exocyclic alkoxy group leads to elimination, forming a cyclic oxocarbenium ion. Water attacks this cation to form **1,3-dioxan-2-ol**.
- Fate: The hemiacetal spontaneously collapses to 3-hydroxypropyl formate.

Pathway B: Direct Equilibrium

- Note: The equilibrium heavily favors the open-chain ester or the free acid/diol. Water removal (Dean-Stark) typically drives the reaction to the diester or orthoester (if alcohol is present), skipping the stable isolation of the hemiacetal.

Pathway C: Oxidative Degradation (Diazinon)

In advanced oxidation processes (AOPs) using Graphite or Boron-Doped Diamond (BDD) anodes:

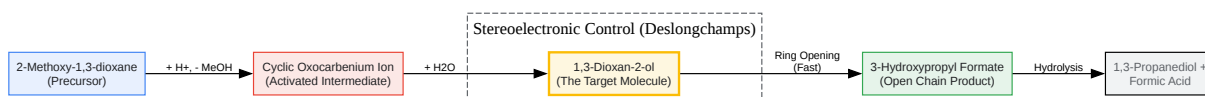
- Radical Attack:

radicals attack the Diazinon structure.

- Cleavage: The pyrimidine ring or the phospho-ester bond is cleaved.
- Cyclization: Fragments containing 3-carbon chains and oxygen functionalities cyclize to form the 1,3-dioxane ring system, stabilized transiently as the 2-ol.

Visualization: Mechanistic Pathways[2]

The following diagram illustrates the central role of **1,3-dioxan-2-ol** as the "gateway" intermediate in orthoester hydrolysis, governed by stereoelectronic control.



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Caption: The hydrolysis pathway of cyclic orthoesters showing **1,3-dioxan-2-ol** as the pivotal tetrahedral intermediate before ring opening.

Technical Characterization & Stability

The Anomeric Effect

The stability of **1,3-dioxan-2-ol** is dictated by the Anomeric Effect.

- Axial Preference: The hydroxyl group at position 2 prefers the axial orientation.
- Reasoning: The anti-bonding orbital (

) of the C2-OH bond aligns with the lone pair orbitals of the ring oxygens (O1 and O3), providing hyperconjugative stabilization (

).

- Consequence: This stereochemical preference dictates the rate of ring opening. An axial -OH allows for orbital overlap that facilitates the cleavage of the endocyclic C-O bond.

Spectroscopic Signatures (Theoretical/Transient)

- ^1H NMR: The acetal proton (H2) typically appears as a doublet (due to coupling with OH) around 5.0–5.5 ppm, depending on solvent and temperature.
- ^{13}C NMR: The anomeric carbon (C2) appears in the range of 90–100 ppm, characteristic of hemiacetals.

Applications in Drug Development & Research[4]

While not a drug itself, the chemistry of **1,3-dioxan-2-ol** is foundational for:

pH-Sensitive Drug Delivery Systems

Polymers containing orthoester linkages degrade via the **1,3-dioxan-2-ol** intermediate.

- Mechanism: In the acidic environment of a tumor (pH ~6.5) or endosome (pH ~5.0), the orthoester protects the payload. Hydrolysis generates the hemiacetal (**1,3-dioxan-2-ol** derivative), which rapidly collapses to release the drug and biocompatible diols/acids.
- Utility: This allows for "triggered release" kinetics that are impossible with standard esters.

Environmental Forensics

The detection of **1,3-dioxan-2-ol** in water samples serves as a biomarker for the degradation of specific organophosphates. Its presence confirms that oxidative cleavage of the pesticide ring structure has occurred, validating the efficiency of wastewater treatment protocols (e.g., Electro-Fenton processes).

References

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